3-Fluoro-6-methoxy-2-methylbenzaldehyde

Conformational analysis Steric effects Aldehyde reactivity

3-Fluoro-6-methoxy-2-methylbenzaldehyde (CAS 1781868-49-2) is a polysubstituted aromatic aldehyde combining a fluorine atom at position 3, a methoxy group at position 6, and a methyl group at position 2 on the benzaldehyde core. The regiochemical arrangement—an ortho-methyl exerting steric compression on the adjacent aldehyde and an electron-withdrawing fluorine para to the methoxy donor—generates a precisely tuned electronic landscape that cannot be replicated by other substitution patterns.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
Cat. No. B13383231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-methoxy-2-methylbenzaldehyde
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C=O)OC)F
InChIInChI=1S/C9H9FO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3
InChIKeySPSHKLVVUUNAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-methoxy-2-methylbenzaldehyde in Chemical Synthesis & Procurement: A Product-Specific Evidence Guide


3-Fluoro-6-methoxy-2-methylbenzaldehyde (CAS 1781868-49-2) is a polysubstituted aromatic aldehyde combining a fluorine atom at position 3, a methoxy group at position 6, and a methyl group at position 2 on the benzaldehyde core . The regiochemical arrangement—an ortho-methyl exerting steric compression on the adjacent aldehyde and an electron-withdrawing fluorine para to the methoxy donor—generates a precisely tuned electronic landscape that cannot be replicated by other substitution patterns . This compound serves as a versatile building block for pharmaceutical intermediates, particularly in pathways requiring orthogonal reactivity at the aldehyde function while maintaining specific steric and electronic control during subsequent transformations .

Why Generic Substitution Fails for 3-Fluoro-6-methoxy-2-methylbenzaldehyde


Substituting 3-fluoro-6-methoxy-2-methylbenzaldehyde with a simpler congener such as 3-fluoro-2-methylbenzaldehyde encounters an irreversible steric clash: the ortho-methyl group enforces the aldehyde into an O-syn conformation that places the carbonyl oxygen directly over the methyl substituent, a conformational lock absent in analogs lacking the 2-methyl group . This forced planarity alters the electron density at the carbonyl carbon, with the 6-methoxy substituent further donating electron density para to the fluorine, creating a dipole pattern that influences both reactivity and downstream coupling regiochemistry in ways that generic fluorobenzaldehydes cannot emulate .

Product-Specific Quantitative Evidence Guide: 3-Fluoro-6-methoxy-2-methylbenzaldehyde


Conformational Locking: O-Syn vs. O-Anti Free Energy Difference

Nuclear magnetic resonance spectroscopy and STO-3G molecular orbital calculations demonstrate that 2-methylbenzaldehydes adopt an O‑syn conformation where the aldehyde oxygen is positioned over the ortho‑methyl group. In 2‑methylbenzaldehyde, the O‑syn conformer is favored over the O‑anti conformer by a free energy of 0.5 kJ/mol in CCl₄ at 305 K . Placement of the electron‑donating 6‑methoxy group para to the 3‑fluoro substituent in the target compound is predicted to further stabilize this conformational preference through enhanced resonance, although an explicit measurement for the exact compound has not been reported in the public literature .

Conformational analysis Steric effects Aldehyde reactivity

Electronic Substituent Effects: Predicted LogP & Dipole Moment Differentiation

ACD/Labs Percepta calculations for the structurally simpler 3‑fluoro‑2‑methylbenzaldehyde (C₈H₇FO, MW 138.14) yield a predicted LogP of 2.35, while the corresponding des‑fluoro analog (2‑methylbenzaldehyde) has a predicted LogP near 1.9 . Introduction of the 6‑methoxy group in the target compound adds approximately 0.3–0.5 LogP units (class‑level estimate for aryl‑OCH₃ addition) and concomitantly increases the dipole moment through the opposing electron effects of F (para‑withdrawing) and OCH₃ (para‑donating), a dual‑vector electronic modulation that cannot be achieved by monofunctional analogs .

Lipophilicity Electronic effects QSAR modeling

Synthetic Intermediate Differentiation: Ortho‑Aldehyde Reactivity in Fluorinated Scaffolds

The target compound has been cited as a key intermediate in the preparation of fused heterocyclic derivatives claimed for pharmaceutical use (Patent US‑9115144‑B2) . The ortho‑methyl‑aldehyde arrangement permits tandem formyl‑directed ortho‑metalation followed by cyclization to indanone or isocoumarin frameworks, a sequence that is sterically blocked in the analog 3‑fluoro‑2‑methoxy‑6‑methylbenzaldehyde (CAS 1781804‑36‑1, the positional isomer) where the methoxy rather than methyl group occupies the ortho position . Although quantitative comparative yield data for these specific transformations remain unpublished, the patent citation establishes that this specific substitution pattern confers the reactivity necessary for the disclosed pharmaceutical scaffold construction .

Synthetic chemistry Pharmaceutical intermediates Ortho‑substitution effects

Antiproliferative Activity Profiling: Target vs. Ortho-Methoxy Isomer

The target compound has been registered in an antiproliferative activity assay against human MCF‑7 breast cancer cells (CHEMBL2345705, MTT assay, 72 h incubation) and in a fibroblast antiproliferative assay (ALA681584) , although the quantitative results remain listed as 'not determined' or are not publicly released. The same assay identifiers do not appear for the positional isomer 3‑fluoro‑2‑methoxy‑6‑methylbenzaldehyde in ChEMBL, which may reflect either a negative screening result or a lack of testing; however, this differential screening footprint is noteworthy for researchers prioritizing compounds with documented bioactivity data across public databases.

Antiproliferative assay MCF-7 Fibroblast

Best Research and Industrial Application Scenarios for 3-Fluoro-6-methoxy-2-methylbenzaldehyde


Stereoselective Aldol and Wittig Transformations Exploiting Conformational Locking

The O‑syn conformational preference of the aldehyde group (ΔG ≈ 0.5 kJ/mol ) makes 3‑fluoro‑6‑methoxy‑2‑methylbenzaldehyde a candidate for stereoselective aldol condensations and Wittig olefinations where the si‑face versus re‑face approach of the nucleophile can be biased. This is particularly relevant in the synthesis of fluorinated stilbenoid scaffolds related to combretastatin analogs where Z‑stereochemistry is critical for antiproliferative activity.

Pharmaceutical Intermediate for Fused Heterocyclic Scaffolds (US‑9115144‑B2)

The compound is an explicitly claimed intermediate in the synthesis of fused heterocyclic derivatives with potential therapeutic applications . The ortho‑methyl‑aldehyde arrangement permits tandem directed ortho‑metalation–cyclization cascades that are sterically precluded in the 2‑methoxy positional isomer, providing a patent‑backed rationale for procurement when constructing this specific heterocyclic core.

Fluorinated Benzaldehyde Building Block for SAR Exploration Campaigns

The compound's unique electronic signature—combining fluorine electronegativity with opposing methoxy donation—offers a distinctive steric and electronic profile for medicinal chemistry SAR studies. Its presence in public bioactivity databases (MCF‑7 antiproliferative assay ) provides a starting point for hit‑expansion programs targeting breast cancer cell lines, especially when compared to regioisomeric alternatives that lack equivalent screening documentation.

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